molecular formula C21H28N2O2 B2867205 N-(2-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2201992-23-4

N-(2-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2867205
CAS No.: 2201992-23-4
M. Wt: 340.467
InChI Key: QIMBNXOFQKDHHE-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the phenyl group and the prop-2-enoyl group suggests that it might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperidine ring, the phenyl group, and the prop-2-enoyl group. The cyclopropyl group would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as melting point, boiling point, solubility, and stability would likely be influenced by the presence of the piperidine ring, the phenyl group, and the prop-2-enoyl group .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The study of complex organic compounds like this one is an active area of research in chemistry. Future directions could include exploring its synthesis, studying its reactions, and investigating its potential uses .

Properties

IUPAC Name

N-(2-cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-19(24)23-13-11-21(12-14-23,18-7-5-4-6-8-18)20(25)22-15-16(2)17-9-10-17/h3-8,16-17H,1,9-15H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMBNXOFQKDHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCN(CC1)C(=O)C=C)C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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